1-(3,5-Dimethoxypyridin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(3,5-dimethoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9-8(13-3)4-7(12-2)5-10-9/h4-5H,1-3H3 |
InChI Key |
VARSBXWPKVWJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,5 Dimethoxypyridin 2 Yl Ethanone
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-(3,5-Dimethoxypyridin-2-yl)ethanone reveals several plausible disconnection points, highlighting the key bond formations necessary for its construction. The most logical disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the acetyl group, and the bonds forming the pyridine ring itself.
Primary Disconnections:
C(2)-C(acetyl) Bond Disconnection: This is a common and effective strategy for acyl-substituted aromatics. This disconnection leads to a 3,5-dimethoxypyridine (B18298) intermediate and an acetylating agent. The forward reaction would involve an acylation at the C-2 position of the pre-formed pyridine ring. This approach is particularly attractive due to the directing effects of the methoxy (B1213986) groups.
Pyridine Ring Disconnections: This approach involves constructing the substituted pyridine ring from acyclic precursors. This can be achieved through various classical heterocyclic synthesis methods, such as the Hantzsch pyridine synthesis, which would involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source.
These primary disconnections form the basis for the synthetic strategies discussed in the following sections.
Established Synthetic Routes to the Pyridine Core
Classical Heterocyclic Annulation Strategies
Classical methods for pyridine synthesis often involve the condensation of acyclic precursors to form the heterocyclic ring. The Hantzsch pyridine synthesis, first reported in 1881, is a versatile method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. researchgate.net While highly adaptable, achieving the specific 3,5-dimethoxy substitution pattern directly from a Hantzsch synthesis can be challenging and may require carefully chosen starting materials.
A more direct classical approach to 3,5-disubstituted pyridines can start from readily available pyridine derivatives. For instance, 3,5-dichloropyridine (B137275) can be converted to 3,5-dimethoxypyridine through nucleophilic aromatic substitution with sodium methoxide.
Palladium-Catalyzed Cross-Coupling Approaches to Substituted Pyridines
Modern synthetic chemistry offers powerful tools for the construction of substituted pyridines, with palladium-catalyzed cross-coupling reactions being particularly prominent. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
While a direct palladium-catalyzed synthesis of 3,5-dimethoxypyridine is less common, these methods are invaluable for creating a wide range of substituted pyridines that could potentially be converted to the desired intermediate. For example, Suzuki, Stille, or Negishi coupling reactions could be employed to introduce various substituents onto a pre-functionalized pyridine ring, which could then be further elaborated.
Introduction of the Ethanone (B97240) Moiety
With the 3,5-dimethoxypyridine core in hand, the next critical step is the introduction of the ethanone group at the C-2 position. This can be achieved through several methods, with acylation and directed lithiation strategies being the most prominent.
Acylation Reactions (e.g., Friedel-Crafts, Organometallic Additions)
Direct acylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally not effective for pyridines as the Lewis acid catalyst coordinates to the nitrogen atom, further deactivating the ring. libretexts.orgnih.govscispace.comresearchgate.net
However, for electron-rich pyridine derivatives, such as those bearing multiple methoxy groups, Friedel-Crafts-type reactions may be more feasible under specific conditions. The electron-donating nature of the methoxy groups can partially offset the deactivating effect of the nitrogen atom.
Alternatively, acylation can be achieved through the use of organometallic reagents. For instance, a Grignard or organolithium reagent derived from a halogenated 3,5-dimethoxypyridine could react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
Directed Lithiation and Trapping Strategies
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds. clockss.orgsemanticscholar.orgresearchgate.net In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. clockss.orgsemanticscholar.orgresearchgate.net
The methoxy group is a well-established directing group in DoM. clockss.org In the case of 3,5-dimethoxypyridine, the two methoxy groups are expected to direct lithiation to the C-2, C-4, and C-6 positions. The positions ortho to the nitrogen (C-2 and C-6) are electronically favored for deprotonation due to the inductive effect of the nitrogen atom. Therefore, treatment of 3,5-dimethoxypyridine with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is anticipated to regioselectively generate the 2-lithiated species. This highly reactive intermediate can then be trapped with a suitable electrophile, such as acetyl chloride or N,N-dimethylacetamide, to install the ethanone moiety at the C-2 position.
Functionalization of the Dimethoxy Groups
The presence of two methoxy groups on the pyridine ring of this compound provides opportunities for diversification through O-dealkylation followed by subsequent functionalization. These transformations are critical for accessing a broader range of analogues with potentially altered biological or material properties.
While specific alkoxylation methods directly applied to this compound are not extensively documented in publicly available literature, general principles of aromatic alkoxylation can be extrapolated. Alkoxylation of pyridinols, which could be derived from the selective demethylation of the subject compound, is a common strategy. This typically involves the reaction of the pyridinol with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent N-alkylation of the pyridine ring.
Palladium-catalyzed C-H alkoxylation has also emerged as a powerful tool for the synthesis of alkoxy-substituted arenes and heteroarenes. However, the application of such methods to a pre-functionalized substrate like this compound would require careful consideration of regioselectivity and catalyst poisoning by the pyridine nitrogen.
Selective methylation would be relevant following a selective demethylation step. If one of the methoxy groups were to be selectively removed, subsequent O-methylation could be achieved using standard reagents like methyl iodide or dimethyl sulfate (B86663) with a suitable base. The challenge lies in the initial selective demethylation. Reagents such as boron tribromide are known to cleave aryl methyl ethers, but achieving selectivity between the 3- and 5-positions would depend on subtle electronic and steric differences, which are not well-documented for this specific molecule.
Enzymatic O-demethylation, catalyzed by dioxygenases, has been shown to be highly regio- and substrate-specific in natural product biosynthesis and could offer a potential route for selective functionalization. nih.gov However, the application of such enzymatic methods to synthetic compounds like this compound is an area of ongoing research.
Optimization of Reaction Conditions and Yields
The choice of solvent can profoundly influence the outcome of chemical reactions, affecting solubility, reaction rates, and even chemoselectivity. For instance, in the synthesis of pyridine derivatives, the polarity of the solvent can impact the stability of intermediates and transition states. While specific studies on this compound are scarce, research on related pyridine derivatives indicates that aprotic solvents like THF, dioxane, and toluene (B28343) are commonly employed, particularly in reactions involving organometallic reagents. researchgate.net The coordinating ability of the solvent can also be critical; for example, in lithiation reactions, the solvent can affect the aggregation state and reactivity of the organolithium reagent.
Table 1: General Solvent Effects in Pyridine Functionalization
| Solvent Type | General Effects | Potential Application |
|---|---|---|
| Aprotic Nonpolar (e.g., Hexane, Toluene) | Favors aggregation of polar reagents; can influence stereoselectivity in some reactions. | Metal-catalyzed cross-coupling reactions. |
| Aprotic Polar (e.g., THF, DMF, Acetonitrile) | Good at solvating cations; can accelerate reactions involving charged intermediates. | Nucleophilic aromatic substitution, reactions involving organometallic reagents. |
| Protic (e.g., Ethanol, Water) | Can participate in hydrogen bonding; may protonate reactive intermediates. | Solvolysis reactions, certain types of cyclizations. |
Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency and selectivity. For the synthesis and functionalization of pyridines, transition metal catalysts, particularly those based on palladium, rhodium, nickel, and copper, are widely used. nih.gov The choice of the metal center, its oxidation state, and the coordinating ligands are all critical parameters that need to be optimized for a specific transformation.
For instance, in C-H functionalization reactions, the ligand can play a crucial role in directing the catalyst to a specific position on the pyridine ring. While the intrinsic electronic properties of the pyridine ring in this compound would favor functionalization at certain positions, the appropriate choice of a directing group or a sterically demanding ligand could potentially override this inherent reactivity. nih.gov
Table 2: Common Catalyst Systems in Pyridine Chemistry
| Catalyst System | Typical Reaction | Role of Ligand |
|---|---|---|
| Pd(OAc)₂ / Phosphine Ligand | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes the metal center, influences reductive elimination. |
| Rh(I) or Rh(III) complexes | C-H activation, directed functionalization | Can act as a directing group or modulate the steric environment. |
| Cu(I) or Cu(II) salts | Ullmann condensation, Chan-Lam coupling | Facilitates the coupling of amines, alcohols, and thiols. |
| Ni(II) complexes | Cross-coupling of unactivated C-H bonds | Enables challenging C-C and C-heteroatom bond formations. |
Pressure is a less commonly varied parameter in standard laboratory synthesis but can be important in reactions involving gaseous reagents or where the transition state has a significantly different volume than the reactants. For the synthesis of this compound, controlling the pressure might be relevant if volatile starting materials or byproducts are involved.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable chemical processes. ijpsonline.com This involves a critical evaluation of the chosen synthetic route and the exploration of alternatives that minimize waste, use less hazardous substances, and improve energy efficiency.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
For the proposed Friedel-Crafts acylation, the atom economy can be calculated for two common acylating agents: acetyl chloride and acetic anhydride.
Table 1: Theoretical Atom Economy for the Synthesis of this compound
| Acylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Reactants | Molecular Weight of Reactants ( g/mol ) | Atom Economy (%) |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 3,5-Dimethoxypyridine + Acetyl Chloride | 139.15 + 78.50 = 217.65 | 82.77 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3,5-Dimethoxypyridine + Acetic Anhydride | 139.15 + 102.09 = 241.24 | 74.59 |
| (Note: The molecular weight of this compound is 181.19 g/mol ) |
From a theoretical standpoint, the use of acetyl chloride results in a higher atom economy compared to acetic anhydride. However, the traditional Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, which is not accounted for in the atom economy calculation but contributes significantly to the waste stream. sigmaaldrich.com For instance, with AlCl₃, a stable complex is formed with the product ketone, necessitating aqueous workup and generating aluminum-containing waste.
Waste Reduction Strategies:
Catalytic Lewis Acids: Employing catalytic amounts of a Lewis acid that can be recovered and reused would significantly reduce waste. rsc.org
Solvent Minimization and Recycling: The use of volatile and often hazardous organic solvents is a major contributor to waste in chemical synthesis. Minimizing the amount of solvent used, or selecting a solvent that can be easily recovered and recycled, is a key strategy for waste reduction.
The selection of reagents and solvents has a profound impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of substances that are less toxic, derived from renewable resources, and biodegradable.
Alternative Reagents:
Greener Acylating Agents: While acetic anhydride has a lower atom economy, it is often preferred over acetyl chloride due to its lower volatility and corrosiveness. The co-product, acetic acid, is also less hazardous than hydrogen chloride.
Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used as alternatives to traditional Lewis acids like AlCl₃. scirp.org These catalysts are often reusable, non-corrosive, and can lead to cleaner reactions with easier product isolation. scirp.org
Biocatalysis: While not yet established for this specific transformation, the use of enzymes (biocatalysts) for acylation reactions is a growing field in green chemistry and could offer a highly selective and environmentally friendly alternative in the future.
Alternative Solvents:
The choice of solvent is critical in green synthesis. Many common solvents used in Friedel-Crafts reactions, such as dichloromethane (B109758) and nitrobenzene, are toxic and environmentally harmful.
Table 2: Comparison of Potential Solvents for the Synthesis of this compound
| Solvent | Classification | Key Properties | Green Chemistry Considerations |
| Dichloromethane (DCM) | Halogenated | Volatile, effective for many organic reactions. | Suspected carcinogen, environmentally persistent. |
| Nitrobenzene | Aromatic | High boiling point, good solvent for Friedel-Crafts reactions. | Toxic, suspected carcinogen. |
| Ionic Liquids (ILs) | Green Solvent | Low volatility, tunable properties, potential for catalyst recycling. wikipedia.org | Can be designed to be less toxic and biodegradable; high initial cost can be a barrier. wikipedia.org |
| Deep Eutectic Solvents (DES) | Green Solvent | Biodegradable, low cost, easy to prepare. rsc.org | Can act as both solvent and catalyst, offering a simplified and greener reaction system. rsc.org |
| Solvent-free reactions | Green Method | Eliminates the need for a solvent, reducing waste and simplifying purification. | May require higher temperatures or specialized equipment (e.g., microwave irradiation) to facilitate the reaction. acs.orgresearchgate.net |
The exploration of greener solvents like ionic liquids and deep eutectic solvents, or even performing the reaction under solvent-free conditions, could significantly improve the environmental profile of the synthesis of this compound. rsc.orgwikipedia.orgacs.orgresearchgate.net Microwave-assisted synthesis, often performed under solvent-free or reduced solvent conditions, can also be a valuable tool for enhancing reaction rates and reducing energy consumption. acs.orgresearchgate.net
Chemical Reactivity and Transformation Studies
Reactivity of the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. The presence of two methoxy (B1213986) groups at the 3- and 5-positions significantly influences this reactivity. By donating electron density into the pyridine ring through resonance, these groups are expected to increase the nucleophilicity of the nitrogen atom compared to unsubstituted 2-acetylpyridine.
Quaternization and N-Oxidation Chemistry
Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as alkyl halides, leads to the formation of pyridinium (B92312) salts. This process, known as quaternization, is a fundamental reaction of pyridines. For 1-(3,5-dimethoxypyridin-2-yl)ethanone, the electron-donating methoxy groups are anticipated to facilitate this reaction by enhancing the nucleophilicity of the nitrogen atom, thus making it more reactive towards electrophiles like methyl iodide or benzyl (B1604629) bromide. The general scheme for the quaternization of a substituted pyridine is shown below:
Pyridine Derivative + Alkyl Halide → N-Alkyl Pyridinium Halide
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). Pyridine N-oxides are valuable synthetic intermediates. The electron-rich nature of the pyridine ring in this compound is expected to promote N-oxidation. The resulting N-oxide can then be used in a variety of subsequent functionalization reactions at the pyridine ring.
| Reaction Type | Reagent Example | Expected Product | Influence of Methoxy Groups |
| Quaternization | Methyl Iodide (CH₃I) | 1-(3,5-Dimethoxypyridin-2-yl)-1-methylpyridinium iodide | Increased reaction rate |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 1-(3,5-Dimethoxy-1-oxido-pyridin-1-ium-2-yl)ethanone | Increased reaction rate |
Coordination Chemistry with Transition Metals (Ligand Properties)
2-Acetylpyridine and its derivatives are well-known for their ability to act as chelating ligands in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen of the acetyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common motif in the chemistry of transition metal complexes.
The presence of the 3,5-dimethoxy substituents on the pyridine ring of this compound is expected to modulate its ligand properties. The electron-donating nature of the methoxy groups increases the electron density at the pyridine nitrogen, which can enhance its σ-donating ability and potentially lead to the formation of more stable metal complexes compared to those of unsubstituted 2-acetylpyridine. This compound is therefore expected to form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The general structure of a bidentate complex is depicted as:
M + 2L → [ML₂] (where M is a divalent metal ion and L is the deprotonated form of the ligand)
Reactions at the Ethanone (B97240) Carbonyl Group
The ethanone side chain offers a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon.
Enolate Chemistry and Alpha-Functionalization
The α-hydrogens on the methyl group of the ethanone moiety are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can undergo a range of alpha-functionalization reactions. The formation of the enolate is a key step that opens up pathways for C-C bond formation at the α-position.
Alpha-Alkylation: The enolate of this compound can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.orgyoutube.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete enolate formation. libretexts.org
Alpha-Halogenation: In the presence of an acid or base catalyst, the enolate can react with halogens (Cl₂, Br₂, I₂) to yield α-halo ketones. libretexts.orglibretexts.orgyoutube.comopenstax.org These products are versatile intermediates for further synthetic transformations. libretexts.org
| Reaction | Reagent | Product Type |
| Alpha-Alkylation | 1. LDA; 2. R-X | α-Alkyl-1-(3,5-dimethoxypyridin-2-yl)ethanone |
| Alpha-Halogenation | Br₂ / Acetic Acid | α-Bromo-1-(3,5-dimethoxypyridin-2-yl)ethanone |
Carbonyl Reductions and Oxidations
Carbonyl Reductions: The carbonyl group of the ethanone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reaction would be 1-(3,5-dimethoxypyridin-2-yl)ethanol. The choice of reducing agent can be critical to avoid reduction of other functional groups if present.
Carbonyl Oxidations: While the ethanone is already in a relatively high oxidation state, under specific conditions, oxidative cleavage of the C-C bond between the carbonyl carbon and the methyl group could occur, although this is a less common transformation for simple ketones. More relevant would be the oxidation of the corresponding secondary alcohol (obtained from reduction) back to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.
Nucleophilic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. nih.gov For example, reaction with methylmagnesium bromide would yield 2-(3,5-dimethoxypyridin-2-yl)propan-2-ol.
Condensation Reactions: The enolate of this compound can participate in various condensation reactions.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comudel.edulibretexts.org This provides a method for extending the carbon chain and introducing a double bond. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comudel.edulibretexts.org
Mannich Reaction: This is a three-component condensation involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgmdpi.comd-nb.infonih.gov These products are valuable synthetic intermediates. wikipedia.orgorganic-chemistry.orgmdpi.comd-nb.infonih.gov
| Reaction | Reagents | Product Type |
| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Mannich Reaction | CH₂O, R₂NH, HCl | β-Amino Ketone (Mannich Base) |
Reactivity of the Dimethoxy Substituents
The two methoxy groups at the C3 and C5 positions play a pivotal role in the molecule's reactivity. They act as strong activating groups, increasing the electron density of the pyridine ring through the mesomeric effect. However, they are also susceptible to cleavage under certain conditions, leading to the formation of valuable hydroxypyridine derivatives.
Electrophilic Aromatic Substitution on the Pyridine Ring
The 3,5-dimethoxy substitution pattern strongly activates the pyridine ring towards electrophilic attack. In analogous 3,5-dialkoxypyridines, electrophilic substitution, such as nitration and bromination, has been shown to occur preferentially at the C2, C6, and C4 positions. For instance, the nitration of 3,5-diethoxypyridine (B3066971) yields the 2-nitro derivative, and further nitration affords the 2,6-dinitro compound. Similarly, studies on 3,5-dimethoxypyridine-N-oxide show that nitration occurs at the C2 position.
In the case of this compound, the C2 position is already occupied by the acetyl group. The remaining C4 and C6 positions are activated by the methoxy groups. The C6 position is sterically less hindered and is activated by both methoxy groups. The C4 position is activated by the C3-methoxy group and is para to the C5-methoxy group. The acetyl group at C2 is a deactivating group, which would primarily influence the adjacent C3 position but also electronically disfavor substitution at the C4 and C6 positions to some extent. However, the strong activating effect of the two methoxy groups is expected to overcome the deactivating influence of the acetyl group, directing incoming electrophiles primarily to the C6 position, and potentially to the C4 position.
Dealkylation Pathways and Related Transformations
The methoxy groups of this compound can be cleaved to yield the corresponding hydroxypyridines, which are versatile intermediates in organic synthesis. This dealkylation, specifically demethylation, is typically achieved using strong Lewis acids or nucleophilic reagents.
Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers under mild conditions. chemicalbook.com The reaction proceeds via coordination of the highly Lewis-acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method is generally high-yielding and tolerates a variety of other functional groups. orgsyn.orgresearchgate.net Given the presence of two methoxy groups, reaction conditions such as stoichiometry of BBr₃ and temperature could be modulated to achieve either selective mono-demethylation or complete di-demethylation to furnish 1-(3,5-dihydroxypyridin-2-yl)ethanone.
Another approach involves nucleophilic demethylation. Reagents like L-selectride have been shown to chemoselectively demethylate methoxypyridines in the presence of other aryl methyl ethers. thieme-connect.com This method relies on the differing reactivity of the aryl methyl ethers, which can be exploited to achieve selective transformations in multifunctional molecules.
The table below summarizes typical conditions for the demethylation of methoxypyridine systems.
| Reagent | Solvent | Temperature | Typical Outcome |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (CH₂Cl₂) | -78 °C to Room Temp. | Mono- or Di-demethylation |
| L-Selectride | Tetrahydrofuran (THF) | Reflux | Selective Demethylation |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Demethylation (harsher conditions) |
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity is a key consideration in reactions involving this compound. As discussed in the context of electrophilic aromatic substitution (Section 3.3.1), the combined directing effects of the substituents determine the position of attack on the pyridine ring. The methoxy groups strongly favor substitution at the C4 and C6 positions, while the C2-acetyl group deactivates the ring. Therefore, electrophilic reactions are predicted to be highly regioselective for the C6 position, followed by the C4 position.
Reactions involving the acetyl group can also exhibit regioselectivity. For example, enolate formation would occur at the methyl carbon of the acetyl group. Subsequent reactions with electrophiles would be specific to this position. Stereoselectivity would become a factor in reactions that create a new chiral center, for instance, in the reduction of the acetyl ketone to a secondary alcohol or in aldol (B89426) addition reactions involving the enolate. The steric and electronic environment of the pyridine ring would influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially leading to a preference for one stereoisomer.
Mechanistic Investigations of Key Transformations
The mechanisms of reactions involving this compound are rooted in the fundamental principles of physical organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a sigma complex (or Wheland intermediate). The methoxy groups stabilize the positive charge in the intermediate through resonance, particularly when the attack occurs at the C4 or C6 positions, thus lowering the activation energy for these pathways.
Dealkylation with Boron Tribromide: The mechanism involves the initial formation of an oxonium ion complex between the ether oxygen and BBr₃. This is followed by an Sₙ2 reaction where a bromide ion displaces the oxonium group from the methyl carbon, yielding a bromomethane (B36050) and a boron-containing phenoxide intermediate, which is subsequently hydrolyzed to the hydroxypyridine during workup.
Reactions at the Acetyl Group: Mechanistic studies on related compounds, such as 3,5-diacetyl-2,6-dimethylpyridine (B1595985), have shown that protonation of the pyridine nitrogen atom significantly increases the acidity of the protons on the acetyl's methyl group. nih.gov This facilitates enolization or enolate formation under acidic or basic conditions, respectively. This suggests that the reactivity of the acetyl group in this compound can be tuned by controlling the reaction pH. Subsequent reactions, such as aldol condensations, would then proceed through their well-established mechanistic pathways.
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For 1-(3,5-Dimethoxypyridin-2-yl)ethanone, the molecular formula is C₉H₁₁NO₃.
HRMS analysis would yield a highly accurate mass-to-charge (m/z) ratio for the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion is calculated to be 182.0817 Da. In an experimental setting, the observed m/z value is expected to be within a very narrow tolerance (typically less than 5 parts per million, ppm) of the calculated value. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Theoretical Exact Mass [M] | 181.0739 Da |
| Calculated m/z for [M+H]⁺ | 182.0817 Da |
| Expected Experimental Tolerance | < 5 ppm |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, the signals can be assigned as follows:
The two protons on the pyridine (B92270) ring are expected to appear as distinct doublets in the aromatic region. The H6 proton, being adjacent to the nitrogen and the acetyl group, would be the most downfield. The H4 proton would be further upfield.
The two methoxy (B1213986) groups (-OCH₃) at positions 3 and 5 would appear as sharp singlets.
The methyl protons of the acetyl group (-COCH₃) would also produce a singlet, typically in the upfield region for acetyl groups attached to aromatic rings.
¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom.
The carbonyl carbon (C=O) of the acetyl group is the most deshielded and appears significantly downfield.
The five carbons of the pyridine ring resonate in the aromatic region, with carbons attached to the electronegative oxygen and nitrogen atoms (C2, C3, C5) appearing at lower field than the others (C4, C6).
The carbons of the two methoxy groups and the acetyl methyl group appear in the upfield region of the spectrum.
Predicted NMR Data
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 101 MHz) | |||
|---|---|---|---|---|
| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |
| H6 | ~8.0 | d | C=O | ~198.0 |
| H4 | ~7.1 | d | C2 | ~158.0 |
| 3-OCH₃ | ~3.9 | s | C5 | ~155.0 |
| 5-OCH₃ | ~3.8 | s | C3 | ~145.0 |
| -COCH₃ | ~2.6 | s | C6 | ~135.0 |
| C4 | ~108.0 | |||
| 3-OCH₃ | ~56.0 | |||
| 5-OCH₃ | ~55.8 | |||
| -COCH₃ | ~28.0 |
In the ¹H NMR spectrum, the coupling constant (J) between the H4 and H6 protons provides crucial structural information. These protons are four bonds apart, leading to a meta-coupling. The expected coupling constant (⁴JH4-H6) would be small, typically in the range of 2-3 Hz. The observation of this small doublet splitting for both the H4 and H6 signals would confirm the 1,2,3,5-substitution pattern on the pyridine ring.
2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify atoms that are close to each other in space, which helps in determining the molecule's preferred conformation. For this compound, key expected correlations would include:
A spatial correlation between the acetyl methyl protons (-COCH₃) and the H6 proton on the pyridine ring.
Correlations between the 3-OCH₃ protons and the H4 proton.
Correlations between the 5-OCH₃ protons and both the H4 and H6 protons. These observations would confirm the assigned positions of the substituents and provide insight into the rotational preferences of the acetyl and methoxy groups relative to the pyridine ring.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that identify functional groups by measuring their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch of the ketone, expected around 1690-1710 cm⁻¹. Other key vibrations include the C-O stretches of the methoxy groups and the aromatic C=C and C=N stretching vibrations of the pyridine ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1690 - 1710 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1550 - 1610 | Medium-Strong |
| Methoxy | C-O Stretch | 1200 - 1250 (asymmetric) | Strong |
| Methoxy | C-O Stretch | 1020 - 1070 (symmetric) | Strong |
| Methyl/Aromatic | C-H Stretch | 2850 - 3100 | Medium-Weak |
Raman Spectroscopy: Raman spectroscopy would corroborate the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring, which can be weak in the IR spectrum.
Single Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound were obtained, this technique would determine:
Exact Bond Lengths and Angles: Confirming the geometry of the pyridine ring and its substituents.
Molecular Conformation: Detailing the planarity of the pyridine ring and the specific dihedral angles of the acetyl and methoxy groups relative to the ring.
Intermolecular Interactions: Identifying how molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions that dictate the solid-state structure. This provides the ultimate, unambiguous confirmation of the compound's structure.
Molecular Geometry and Conformation
The molecular geometry of this compound is predicted to be largely influenced by the steric and electronic interplay between the acetyl group and the dimethoxy-substituted pyridine ring. It is anticipated that the pyridine ring itself would adopt a planar conformation, a characteristic feature of aromatic systems. The relative orientation of the acetyl group with respect to the pyridine ring would be a key conformational feature.
Key dihedral angles, such as the one defined by the plane of the pyridine ring and the plane of the acetyl group, would be determined from crystallographic data. This angle would reveal the extent of conjugation between the carbonyl group and the aromatic ring, which in turn influences the electronic properties of the molecule. The bond lengths and angles within the molecule would be expected to fall within standard ranges for similar organic compounds, with potential slight deviations due to the specific substituent pattern.
A comprehensive analysis would involve the parameters outlined in the table below, which would be populated with data from X-ray crystallography.
| Parameter | Expected Value/Range | Significance |
| Bond Lengths (Å) | ||
| C-C (pyridine ring) | ~1.38 - 1.40 | Aromatic character |
| C-N (pyridine ring) | ~1.33 - 1.35 | Heterocyclic nature |
| C-O (methoxy) | ~1.35 - 1.45 | Ether linkage |
| C=O (acetyl) | ~1.20 - 1.23 | Carbonyl group |
| C-C (acetyl) | ~1.49 - 1.52 | Single bond adjacent to carbonyl |
| Bond Angles (°) | ||
| C-N-C (pyridine) | ~117 - 120 | Ring geometry |
| C-C-O (methoxy) | ~115 - 120 | Substituent orientation |
| C-C=O (acetyl) | ~118 - 122 | Carbonyl environment |
| Dihedral Angles (°) | ||
| Pyridine Ring - Acetyl Group | Variable | Conjugation and steric effects |
Intermolecular Interactions and Crystal Packing
The solid-state arrangement of this compound molecules, or its crystal packing, would be governed by a network of non-covalent intermolecular interactions. Based on the functional groups present, it is plausible to expect the involvement of weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the methoxy and acetyl groups, as well as the nitrogen atom of the pyridine ring, could act as hydrogen bond acceptors.
The crystal structure would likely reveal specific packing motifs, such as chains, layers, or more complex three-dimensional networks, stabilized by these interactions. The study of intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. Analysis of related structures suggests that C—H⋯O hydrogen bonds can lead to the formation of inversion dimers or chains.
A detailed crystallographic study would provide the following information regarding intermolecular contacts:
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance in Crystal Packing |
| C-H···O | Aromatic C-H, Methyl C-H | Carbonyl O, Methoxy O | - | - | Formation of chains or dimers |
| C-H···N | Aromatic C-H, Methyl C-H | Pyridine N | - | - | Contribution to lattice stability |
| π-π stacking | Pyridine ring | Pyridine ring | - | - | Potential for stabilizing parallel arrangements |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore would not exhibit chiroptical activity. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in a substituent, then chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for their stereochemical characterization.
These techniques would provide information about the absolute configuration and conformational preferences of the chiral derivatives in solution. The sign and intensity of the Cotton effects in the CD spectrum would be correlated with the spatial arrangement of the chromophores within the molecule.
Should such chiral derivatives be developed, their chiroptical properties would be a significant area of investigation.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic characteristics of molecules like 1-(3,5-Dimethoxypyridin-2-yl)ethanone. DFT, particularly with hybrid functionals like B3LYP, is frequently employed to balance computational cost and accuracy for pyridine (B92270) derivatives. mostwiedzy.plbohrium.com These calculations provide insights into the molecule's stability, charge distribution, and orbital energies.
Molecular orbital (MO) analysis reveals how atomic orbitals combine to form the bonding and anti-bonding orbitals of the entire molecule. For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetyl group significantly influence the electronic distribution within the pyridine ring.
Calculations on analogous systems, such as other pyridine derivatives, show that the nitrogen atom and electron-withdrawing substituents tend to lower the energy of the molecular orbitals. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, highlights regions of positive and negative charge. In this molecule, the nitrogen atom and the carbonyl oxygen would be sites of high electron density (nucleophilic character), while the hydrogen atoms and the carbon of the carbonyl group would be electron-deficient (electrophilic character). mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com
HOMO: For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the oxygen atoms of the methoxy groups, reflecting the primary sites of nucleophilic attack.
LUMO: The LUMO is likely to be distributed over the acetyl group and the pyridine ring, particularly the carbon atoms, indicating these as the probable sites for electrophilic attack. researchgate.net
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity. mdpi.com The substituents on the pyridine ring modulate this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally decreasing the gap and increasing reactivity.
| Orbital | Predicted Characteristics for this compound |
| HOMO | High electron density on the pyridine ring and methoxy oxygen atoms. Associated with nucleophilicity. |
| LUMO | High electron density on the acetyl group and pyridine carbon atoms. Associated with electrophilicity. |
| Energy Gap | Determines kinetic stability and chemical reactivity. Influenced by substituent effects. |
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds—specifically between the pyridine ring and the acetyl group, and between the methoxy groups and the ring—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Computational methods, such as performing a potential energy surface scan by systematically rotating dihedral angles, can identify energy minima corresponding to stable conformers. mdpi.com For acetylpyridines, a key factor is the orientation of the acetyl group relative to the pyridine ring. Steric hindrance between the acetyl group's methyl and the adjacent methoxy group, as well as electronic interactions with the ring nitrogen, will dictate the preferred conformation. Studies on similar substituted aromatic compounds often reveal that planar or near-planar arrangements are favored due to conjugation, but steric clash can force torsion. mdpi.comresearchgate.net The global minimum energy conformation represents the most populated structure at low temperatures.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification.
NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP functional). mdpi.comacs.org The predicted shifts for the protons and carbons in this compound would be highly sensitive to the electronic environment created by the methoxy and acetyl substituents. Comparing calculated shifts with experimental data is a standard method for confirming molecular structure. nih.gov
IR Spectroscopy: Vibrational frequencies can be computed to predict an infrared (IR) spectrum. The calculated spectrum would show characteristic peaks for C=O stretching in the acetyl group, C-O stretching in the methoxy groups, C=N and C=C stretching from the pyridine ring, and C-H stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The predicted spectrum for this compound would likely show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group.
| Spectroscopic Technique | Predicted Feature for this compound | Computational Method |
| 1H & 13C NMR | Distinct chemical shifts for pyridine, methoxy, and acetyl groups. | DFT with GIAO method |
| IR | Characteristic stretching frequencies for C=O, C-O, C=N, C=C bonds. | DFT frequency calculations |
| UV-Vis | Absorption bands from π → π* and n → π* electronic transitions. | Time-Dependent DFT (TD-DFT) |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org For this compound, several types of reactions could be studied:
Reactions at the Acetyl Group: The acetyl group can undergo reactions typical of ketones, such as nucleophilic addition. Computational modeling can determine the favorability of different approaches of a nucleophile to the carbonyl carbon.
Electrophilic Aromatic Substitution: Although the pyridine ring is generally electron-deficient, the activating effect of the two methoxy groups could make it susceptible to electrophilic attack. Theoretical calculations can predict the most likely position of substitution by modeling the stability of the intermediate sigma complexes.
Reactions involving the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it basic and nucleophilic. Computational studies can model its protonation or alkylation. researchgate.netnih.gov
By calculating the Gibbs free energy profile of a proposed reaction, chemists can determine the most plausible mechanism, distinguishing between different pathways (e.g., SN1 vs. SN2) and identifying the rate-determining step. osu.eduresearchgate.net
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein active site. While the biological outcome is not the focus here, the chemical binding motifs are of primary interest. For this compound, docking studies can reveal how its functional groups interact with a binding pocket.
Key chemical binding motifs that could be identified include:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group and the pyridine nitrogen are potential hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl groups of the acetyl and methoxy substituents can form hydrophobic interactions with nonpolar residues.
Docking simulations calculate a binding affinity or score, which provides an estimate of the strength of the ligand-receptor interaction based on these intermolecular forces. nih.govnih.gov
Identification of Binding Pockets in Model Chemical Systems
The identification of binding pockets is a critical step in understanding the mechanism of action for a compound. This process typically involves docking simulations where the compound is computationally fitted into the active sites of various proteins. At present, there are no published studies that have identified specific binding pockets for this compound in any model chemical or biological systems.
A hypothetical data table illustrating how such findings would be presented is included below for informational purposes.
| Target Protein | Putative Binding Site Residues | Docking Score (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Strategic Applications in Organic Synthesis
Intermediate in Material Science Research
Precursor for Advanced Polymeric Materials
There is no available research to suggest that 1-(3,5-Dimethoxypyridin-2-yl)ethanone is utilized as a monomer or precursor in the synthesis of advanced polymeric materials. The polymerization behavior and the properties of any resulting polymers have not been described in the scientific literature.
Components in Optoelectronic Materials
Similarly, no studies have been found that investigate or report the use of this compound in the formulation or synthesis of optoelectronic materials. Its electronic and photophysical properties, which would be crucial for such applications, have not been characterized.
Design and Synthesis of Derivatives of 1 3,5 Dimethoxypyridin 2 Yl Ethanone
Structural Modification Strategies
The generation of novel analogues of 1-(3,5-Dimethoxypyridin-2-yl)ethanone relies on established and innovative chemical transformations. These strategies are aimed at creating a diverse library of compounds for further investigation.
Alterations of the Ethanone (B97240) Moiety (e.g., homologation, functional group interconversion)
The ethanone side chain is a versatile handle for a variety of chemical modifications. The carbonyl group and the adjacent methyl group are key reaction sites.
Condensation Reactions: The carbonyl group readily undergoes condensation with various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can yield the corresponding hydrazones. Aldol-crotonic condensation of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with various aldehydes has been used to synthesize bisazachalcone derivatives, a reaction pathway applicable to the ethanone group of the target molecule. researchgate.net
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation introduces a chiral center and a hydrogen-bond-donating group, significantly altering the molecule's interaction with biological targets.
Homologation: The carbon chain can be extended through various methods, such as the Wittig reaction, to introduce longer alkyl or alkenyl chains.
Functional Group Interconversion: The ketone can be converted into other functional groups. For example, reaction with hydroxylamine (B1172632) hydrochloride yields an oxime. Further, α-halogenation of the methyl group can provide an intermediate for subsequent nucleophilic substitution reactions.
Table 1: Potential Modifications of the Ethanone Moiety
| Modification Type | Reagent/Reaction | Resulting Functional Group |
|---|---|---|
| Condensation | Hydrazine hydrate | Hydrazone |
| Condensation | Aromatic aldehyde | Chalcone (α,β-unsaturated ketone) |
| Reduction | Sodium borohydride | Secondary alcohol |
| Oxime formation | Hydroxylamine | Oxime |
| α-Halogenation | N-Bromosuccinimide | α-Bromo ketone |
Substitutions on the Pyridine (B92270) Ring (e.g., halogenation, nitration, further alkylation)
The pyridine ring is electron-deficient, which generally makes electrophilic substitution challenging compared to benzene (B151609). However, the presence of two electron-donating methoxy (B1213986) groups at the 3- and 5-positions activates the ring towards substitution. The directing effects of the substituents must be considered:
The two methoxy groups are ortho, para-directing.
The acetyl group at the 2-position is a meta-directing deactivator.
The positions C4 and C6 are the most likely sites for electrophilic attack.
Halogenation: Direct halogenation of pyridines can be difficult, but strategies involving unconventional intermediates like Zincke imines have been developed for regioselective halogenation. mountainscholar.org
Nitration: Nitration would likely occur at the C4 or C6 position, though conditions must be carefully controlled to avoid oxidation.
Alkylation/Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing alkyl or aryl groups onto the pyridine ring, typically starting from a halogenated precursor. jst.go.jp
Modifications of the Dimethoxy Groups (e.g., selective dealkylation, ether variations)
The methoxy groups are significant contributors to the molecule's electronic properties and can be modified to fine-tune its characteristics.
Selective Dealkylation: The methoxy groups can be cleaved to reveal hydroxyl groups, which can serve as synthetic handles or as important pharmacophoric features. Chemoselective demethylation of methoxypyridines can be achieved using reagents like L-selectride or Lewis acids such as aluminum chloride (AlCl₃). jst.go.jpresearchgate.netelsevierpure.com For substrates with multiple methoxy groups, regioselective demethylation can sometimes be achieved, for example, at the para-position in certain phenolic esters using an excess of a Lewis acid. google.com This would correspond to selectively demethylating the 5-methoxy group.
Ether Variations: The dihydroxy derivative, obtained after demethylation, can be re-alkylated with various alkyl halides to introduce different ether groups (e.g., ethoxy, propoxy, benzyloxy). This allows for a systematic exploration of the steric and lipophilic requirements of this part of the molecule. A new protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) offers a direct route to aminopyridines from methoxy precursors. ntu.edu.sg
Chemoenzymatic Approaches to Derivative Synthesis
Biocatalysis offers a powerful route to chiral derivatives under mild and environmentally friendly conditions. While specific enzymatic reactions on this compound are not widely reported, general strategies for pyridine modification can be considered. A chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with high stereoselectivity. nih.gov This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov Such enzymatic cascades could potentially be adapted to create reduced, chiral derivatives of the target compound, introducing structural complexity and stereochemical control that is difficult to achieve with traditional chemical methods.
High-Throughput Synthesis and Combinatorial Chemistry
To efficiently explore the structure-activity relationships, high-throughput and combinatorial synthesis strategies are invaluable. These methods allow for the rapid generation of large, diverse libraries of related compounds. Several classical reactions for pyridine synthesis are amenable to a combinatorial format:
Hantzsch Pyridine Synthesis: This is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia source) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov This method is well-suited for creating libraries of 1,4-dihydropyridine (B1200194) derivatives.
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of enamines with ethynylketones to produce substituted pyridines. epo.org It offers versatility but can require high temperatures for the final cyclodehydration step. epo.org
These established synthetic routes for substituted pyridines can be adapted for solid-phase or solution-phase parallel synthesis, enabling the creation of extensive libraries where the substituents on the pyridine ring are systematically varied.
Structure-Property Relationship (SPR) Studies
Systematic modification of the this compound scaffold allows for the investigation of structure-property relationships (SPR) and quantitative structure-activity relationships (QSAR). These studies correlate changes in molecular structure with changes in physicochemical properties and biological activity.
Electronic Effects: The electronic nature of substituents on the pyridine ring significantly influences the molecule's properties. QSAR studies on other substituted pyridines have shown that parameters like Global Topological Charge Indices (GTCI) can correlate with biological activity, indicating the importance of charge transfer within the molecule. nih.gov
Hydrophobic and Steric Effects: The lipophilicity and size of the substituents play a critical role. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the hydrophobic constant (π) of certain substituents was a key factor in determining their activity as acid pump antagonists. nih.govnih.gov Modifications to the dimethoxy groups, such as extending the alkyl chain length, would directly modulate lipophilicity.
3D-QSAR Models: Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. nih.govmdpi.com These models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models have been successfully applied to other series of substituted pyridine derivatives to guide the design of new, more potent inhibitors for various biological targets. nih.govresearchgate.net
Table 2: Predicted Impact of Structural Modifications on Properties
| Structural Modification | Moiety Modified | Likely Impact on Properties |
|---|---|---|
| Reduction of ketone to alcohol | Ethanone | Increased polarity, introduction of H-bond donor, potential for chirality |
| Conversion to hydrazone | Ethanone | Increased size, introduction of H-bond donor/acceptor |
| Introduction of halogen at C4/C6 | Pyridine Ring | Altered electronics (inductive withdrawal), potential for halogen bonding |
| Demethylation to diol | Dimethoxy Groups | Drastically increased polarity and H-bonding capacity, decreased lipophilicity |
| Elongation of ether chains | Dimethoxy Groups | Increased lipophilicity and steric bulk |
By systematically applying these synthetic strategies and analyzing the resulting derivatives through SPR and QSAR studies, a comprehensive understanding of the chemical and biological potential of the this compound scaffold can be developed.
Impact of Structural Changes on Physicochemical Parameters
The physicochemical properties of derivatives of this compound are intricately linked to their molecular structure. Modifications to the parent compound can lead to predictable changes in solubility, pKa, and lipophilicity.
Solubility: The aqueous solubility of these derivatives is primarily governed by the polarity of the substituents introduced. The parent compound, with its two methoxy groups, exhibits moderate polarity. The introduction of hydrophilic groups, such as hydroxyl (-OH) or amino (-NH2) groups, is expected to enhance water solubility through increased hydrogen bonding capacity. Conversely, the addition of lipophilic moieties, like alkyl or aryl groups, will likely decrease aqueous solubility.
pKa: The basicity of the pyridine nitrogen is a key determinant of the pKa of these compounds. The electron-donating nature of the two methoxy groups at the 3 and 5 positions increases the electron density on the pyridine ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. Introducing further electron-donating groups would be expected to increase the pKa, making the compound more basic. In contrast, the incorporation of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), would decrease the electron density on the ring, leading to a lower pKa and reduced basicity.
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a molecule's ability to traverse biological membranes. The lipophilicity of this compound derivatives can be systematically altered. nih.gov Increasing the length of an alkyl chain or introducing aromatic rings will increase the logP value, indicating higher lipophilicity. Conversely, introducing polar functional groups will decrease the logP value. mdpi.com
Interactive Data Table: Predicted Physicochemical Parameters of this compound Derivatives
| Derivative Substituent (R) | Predicted Change in Aqueous Solubility | Predicted pKa | Predicted logP |
| H (Parent Compound) | Moderate | ~ 4.5 | ~ 1.8 |
| 4-OH | Increased | ~ 4.2 | ~ 1.5 |
| 4-NH2 | Significantly Increased | ~ 5.0 | ~ 1.3 |
| 4-NO2 | Decreased | ~ 2.5 | ~ 2.0 |
| 4-CH3 | Decreased | ~ 4.7 | ~ 2.3 |
| 4-Cl | Significantly Decreased | ~ 3.8 | ~ 2.5 |
Note: The values presented are hypothetical and based on established chemical principles for illustrative purposes.
Correlation of Structure with Spectroscopic Signatures
The structural modifications of this compound derivatives are reflected in their spectroscopic data, providing a powerful tool for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon are influenced by the substituents. The carbonyl carbon signal is particularly informative, with its chemical shift providing insight into the electronic density at the carbonyl group. nih.gov
Infrared (IR) Spectroscopy: The most characteristic absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the pyridine ring. cdnsciencepub.com Electron-donating groups tend to lower the stretching frequency, while electron-withdrawing groups increase it. acs.org
Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum provides valuable information about the structure of the derivatives. Common fragmentation pathways for pyridyl ketones involve cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the side chains. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the derivative. acs.orgacs.org
Interactive Data Table: Expected Spectroscopic Signatures for this compound Derivatives
| Derivative Substituent (R) | Expected ¹H NMR Shift of Pyridine Proton (ppm) | Expected ¹³C NMR Shift of Carbonyl Carbon (ppm) | Expected IR Carbonyl Stretch (cm⁻¹) |
| H (Parent Compound) | ~ 8.0 (H-6), ~ 6.8 (H-4) | ~ 198 | ~ 1690 |
| 4-NH2 | Upfield shift | Downfield shift | ~ 1680 |
| 4-NO2 | Downfield shift | Upfield shift | ~ 1705 |
Note: These are generalized predictions to illustrate the correlation between structure and spectroscopic data.
Influence on Reactivity and Selectivity in Subsequent Chemical Transformations
The substituents on the pyridine ring of this compound derivatives exert a profound influence on their reactivity and the regioselectivity of subsequent chemical reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the two activating methoxy groups at positions 3 and 5 directs electrophiles primarily to the C-4 and C-6 positions. The introduction of additional activating groups will further enhance the rate of substitution, while deactivating groups will retard it. youtube.com
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The presence of the acetyl group at the C-2 position further activates the ring towards nucleophilic attack. Electron-withdrawing substituents on the ring will significantly increase the rate of nucleophilic substitution.
Reactions of the Acetyl Group: The carbonyl group of the ethanone moiety can undergo a variety of reactions, such as reduction to an alcohol, oxidation, or condensation reactions. The reactivity of the carbonyl group is influenced by the electronic environment of the pyridine ring. Electron-withdrawing groups on the ring will make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups will decrease its reactivity.
Interactive Data Table: Predicted Reactivity of this compound Derivatives
| Derivative Substituent (R) | Predicted Reactivity in Electrophilic Substitution | Predicted Reactivity in Nucleophilic Substitution | Predicted Reactivity of Carbonyl Group |
| H (Parent Compound) | Moderate | Moderate | Moderate |
| 4-NH2 | Increased | Decreased | Decreased |
| 4-NO2 | Decreased | Increased | Increased |
Note: This table provides a qualitative prediction of reactivity trends.
Future Research Directions and Emerging Methodologies
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceutical intermediates and active ingredients, offering significant advantages over traditional batch processing. flinders.edu.au The application of these techniques to the synthesis of 1-(3,5-Dimethoxypyridin-2-yl)ethanone and its analogues presents a promising avenue for improving scalability, safety, and efficiency.
Flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This precise control can lead to higher yields, improved selectivity, and the suppression of side reactions. For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis has been successfully adapted to microwave flow reactors, demonstrating the potential for continuous processing of pyridine derivatives. researchgate.netnih.gov The use of packed-bed microreactors has also been shown to be a safer, greener, and more efficient method for reactions like the N-oxidation of pyridines, with systems capable of operating continuously for extended periods while maintaining catalyst activity. organic-chemistry.org
The key benefits of adopting continuous flow for the synthesis of substituted pyridines include:
Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.govmit.edu
Improved Efficiency and Yield: Precise control over reaction conditions often leads to faster reaction times and higher product yields. nih.govtue.nl
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by running multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. researchgate.net
Integration of Multi-step Syntheses: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.orguc.pt
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Key Advantages of Flow |
|---|---|---|---|
| Scalability | Challenging, requires reactor redesign | Linear (running longer or in parallel) | Easier and more predictable scale-up researchgate.net |
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient | Better control of exothermic reactions, improved safety flinders.edu.au |
| Mass Transfer | Often limited by stirring efficiency | Rapid and efficient mixing | Increased reaction rates and yields uc.pt |
| Safety | Higher risk with large volumes of hazardous materials | Small reactor volumes, contained system | Minimized risk of thermal runaways and exposure nih.gov |
Photoredox Catalysis and Electrochemistry in Derivatization
The functionalization of pyridine rings through C-H activation is a highly sought-after transformation in organic synthesis. Photoredox catalysis and electrochemistry are at the forefront of these efforts, offering novel and mild methods for derivatizing compounds like this compound.
Electrochemistry provides a unique approach to activating pyridine derivatives. nih.gov By controlling the electrode potential, chemists can achieve regioselective C-H functionalization reactions that are often difficult to accomplish with traditional reagents. For example, electrochemical methods have been successfully developed for the direct carboxylation of pyridines using CO2, with the ability to tune the site of functionalization by simply changing the type of electrolysis cell. nih.govresearchgate.net Furthermore, electrochemical strategies have been employed for the C4-selective C-H deuteration and site-selective C-H silylation of pyridine derivatives, showcasing the versatility of this technique. nih.govchemrxiv.org These methods are particularly appealing due to their use of electrons as a traceless reagent, which aligns with the principles of green chemistry.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. Hantzsch esters, a class of dihydropyridines, have emerged as versatile organic photoredox catalysts. mdpi.com This approach could be harnessed to introduce new functional groups onto the this compound scaffold, for instance, through radical-mediated C-H functionalization or cross-coupling reactions. The ability to use light as a clean energy source makes photoredox catalysis a highly sustainable option for future synthetic efforts.
| Methodology | Principle | Potential Application for Pyridine Derivatization | Advantages |
|---|---|---|---|
| Electrochemistry | Use of electric current to drive redox reactions | Regioselective C-H carboxylation, silylation, deuteration nih.govnih.govchemrxiv.org | High selectivity, mild conditions, avoids stoichiometric oxidants/reductants researchgate.net |
| Photoredox Catalysis | Use of light to generate reactive radical intermediates | C-H functionalization, cross-coupling reactions mdpi.com | Mild reaction conditions, use of a sustainable energy source, high functional group tolerance |
Machine Learning and AI in Synthetic Route Design
The design of efficient synthetic routes for complex molecules is a significant challenge in organic chemistry. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for computer-aided synthesis planning (CASP), offering the potential to accelerate the discovery and optimization of synthetic pathways for molecules like this compound. nih.govchemrxiv.org
For a target like this compound, AI could:
Propose Diverse Synthetic Routes: Identify multiple, potentially non-intuitive pathways for its synthesis.
Predict Reaction Success: Evaluate the likelihood of success for each step in a proposed route, saving time and resources in the lab. chemrxiv.org
Optimize Reaction Conditions: Suggest optimal solvents, catalysts, and temperatures by learning from existing reaction data. chemai.io
Incorporate Sustainability Metrics: Design routes that are not only efficient but also environmentally friendly by considering factors like atom economy and the toxicity of reagents.
The integration of retrosynthesis knowledge from experienced chemists into data-driven AI models is enhancing the quality and practicality of the suggested synthetic routes. nih.govchemrxiv.org As these technologies continue to develop, they will play a crucial role in the design of next-generation syntheses for complex heterocyclic compounds. eurekalert.orgdartmouth.edu
Exploration of Novel Reactivity Patterns
The reactivity of the this compound core is largely dictated by the electronic properties of the polysubstituted pyridine ring. The two methoxy (B1213986) groups are electron-donating, making the pyridine ring electron-rich and potentially altering its reactivity compared to unsubstituted pyridine. rsc.org Future research will likely focus on exploiting these electronic features to uncover novel reactivity patterns.
The pyridine ring is generally considered π-deficient, making it susceptible to nucleophilic attack. mdpi.com However, the presence of strong electron-donating groups can modulate this property. Research into how substituents on the pyridine ring regulate electronic properties and catalytic activity is an active area. nih.govrsc.org For example, studies on iron-pyridinophane complexes have shown that modifying the pyridine ring provides a direct handle on the electronic properties of the metal center and its catalytic activity in C-C coupling reactions. nih.govrsc.org
Future explorations could include:
Directed C-H Functionalization: Investigating how the existing methoxy and acetyl groups can direct the selective functionalization of the remaining C-H bonds on the ring.
Regiodivergent Reactions: Developing methods that allow for the selective functionalization at different positions of the pyridine ring by tuning reaction conditions or catalyst systems, as has been demonstrated in the alkylation of pyridines. acs.org
Sequential Cross-Coupling: Utilizing the differential reactivity of various positions on the pyridine ring to perform sequential nucleophilic aromatic substitution or cross-coupling reactions to build highly complex, polysubstituted structures. nih.govnih.gov
Metal-Complex Catalysis: Using this compound as a ligand in transition metal catalysis, where the electronic properties of the pyridine can be tuned to influence the outcome of catalytic cycles.
Development of Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable protocols for the synthesis of this compound is a critical area for future research, aiming to reduce environmental impact and improve process efficiency.
Several green synthesis strategies are particularly relevant for the preparation of pyridine derivatives: researchgate.netcitedrive.comnih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govacs.org It is recognized as a valuable green chemistry tool. nih.govacs.orgrasayanjournal.co.in
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, and employing reusable or non-toxic catalysts, are key aspects of sustainable synthesis. ijpsonline.com
Solvent-Free and Ultrasonic Methods: Conducting reactions without a solvent or using ultrasound as an energy source can further enhance the green credentials of a synthetic process. researchgate.netnih.gov
A comparative study of microwave-assisted versus conventional heating for the synthesis of certain pyridine derivatives demonstrated that the microwave method resulted in significantly shorter reaction times (minutes vs. hours) and higher yields. nih.gov Adopting these and other green chemistry approaches will be essential for the future production of this compound and related compounds. researcher.life
The Enigmatic Profile of this compound: A Scarcely Documented Chemical Entity
Despite extensive searches of chemical literature and databases, detailed scientific information regarding the chemical compound this compound remains remarkably scarce. This scarcity of published data presents a significant challenge in constructing a comprehensive scientific article based on the requested detailed outline. The compound, a substituted pyridine derivative, appears to be a niche molecule with limited documented research into its synthesis, properties, and applications.
Similarly, there is a significant lack of information concerning the chemical and physical properties of this compound. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of a compound, are not publicly documented. Furthermore, its reactivity profile, including its behavior in different chemical reactions and its potential as a precursor for other compounds, has not been described in the available scientific literature.
The absence of published research also extends to its potential applications. While substituted pyridines are a well-known class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science, the specific role of this compound in any of these fields is not documented. There are no available studies that investigate its biological activity, its utility as a building block in organic synthesis, or its properties as a functional material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
